N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
N-(3-Methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative. Its core structure consists of an anthraquinone (9,10-dioxo-9,10-dihydroanthracene) scaffold with a sulfonamide group at position 2, substituted by a 3-methylphenyl moiety. Anthraquinone sulfonamides are widely studied for their diverse applications, including enzyme inhibition (e.g., phosphoglycerate mutase, glyoxalase-I) and corrosion inhibition, owing to their planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(3-methylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-5-4-6-14(11-13)22-27(25,26)15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHGTQNKBSONKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of anthraquinone derivatives modified with sulfonamide or amide groups. Key structural analogs include:
N-(3,4-Dihydroxy-9,10-dioxoanthracen-2-yl)-2-(trifluoromethoxy)benzenesulfonamide (9d, ) Substituents: 3,4-Dihydroxyanthraquinone core with a 2-(trifluoromethoxy)phenylsulfonamide. Applications: Evaluated as a phosphoglycerate mutase 1 (PGAM1) inhibitor with 96.8% purity .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide () Substituents: Anthraquinone core with a 2-methylbenzamide (amide group) at position 1. Key Differences: Amide vs. sulfonamide functional group alters hydrogen-bonding capacity and acidity. The 2-methylbenzamide moiety acts as an N,O-bidentate directing group for metal-catalyzed C-H functionalization .
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine () Substituents: Ethane-sulfonamide linked to anthracene via a methylene group.
Physical and Spectral Properties
- Melting Points: Anthraquinone sulfonamides generally exhibit high melting points (>250°C) due to strong intermolecular interactions. For example, compound 6a () melts at 338°C, while amide derivatives (e.g., ) have lower melting points (~274°C) .
- Spectral Data: Aromatic protons in anthraquinones typically resonate at δ 8.0–8.5 ppm, while sulfonamide NH protons appear at δ 7.5–8.0 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
